molecular formula C23H28N2O3 B2638065 Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate CAS No. 75690-74-3

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate

Cat. No.: B2638065
CAS No.: 75690-74-3
M. Wt: 380.488
InChI Key: JNOPAYROMBBZSP-UHFFFAOYSA-N
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Description

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a phenylethyl backbone, and a cyclohexylcarbamoyl substituent. Its synthesis typically involves multi-step reactions, including carbamate formation and cyclohexylcarbamoyl group introduction via coupling reagents .

The cyclohexylcarbamoyl moiety enhances steric bulk and lipophilicity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

benzyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOPAYROMBBZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with N-(1-cyclohexylcarbamoyl-2-phenylethyl)amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact: The 2-oxocyclohexyl group in 8d reduces steric hindrance compared to the parent cyclohexylcarbamoyl group, enabling stereoisomer separation via chromatography . Phosphonate derivatives (e.g., 3i) exhibit lower melting points and enhanced solubility in polar solvents due to the dimethylphosphoryl group .

Solubility and Stability

  • The parent compound’s cyclohexylcarbamoyl group imparts lipophilicity, limiting water solubility. Analogues with polar groups (e.g., oxadiazole or phosphoryl) show improved solubility in DMSO and methanol .
  • Steric shielding from the benzyl and cyclohexyl groups enhances stability against enzymatic degradation, making it suitable for prolonged in vitro assays .

Biological Activity

Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Registry Number : 111048-00-1
  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 320.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The carbamate functional group is known to participate in hydrogen bonding, which can enhance the compound's binding affinity to target sites, potentially modulating enzymatic activity or receptor signaling pathways.

Biological Activities

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit antitumor properties. For example, derivatives of benzamide have shown promising results in inhibiting cell proliferation in cancer models by targeting specific kinases involved in tumor growth .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes. Research indicates that related carbamate derivatives can inhibit dihydrofolate reductase (DHFR) by affecting NADP and NADPH levels within cells, leading to reduced cell growth .
  • Neuroprotective Effects : Some studies have indicated that compounds with similar structures could offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a benzamide derivative on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The compound was shown to induce apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Interaction

In vitro assays revealed that the compound effectively inhibited DHFR activity in human cancer cells. This inhibition was linked to decreased levels of NADPH, suggesting a mechanism for its antitumor effects. Further studies are needed to explore the structure-activity relationship (SAR) for optimizing potency.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor ActivityInhibition of cancer cell growth
Enzyme InhibitionReduced DHFR activity
Neuroprotective EffectsModulation of neurotransmission

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